molecular formula C7H3Cl2NO2 B13692732 5,7-Dichlorobenzisoxazol-3(2H)-one CAS No. 66571-27-5

5,7-Dichlorobenzisoxazol-3(2H)-one

Cat. No.: B13692732
CAS No.: 66571-27-5
M. Wt: 204.01 g/mol
InChI Key: DKKJWWCWVOUYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichlorobenzisoxazol-3(2H)-one is a chemical compound that belongs to the benzisoxazole family. Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring. These compounds are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichlorobenzisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichlorophenylhydroxylamine with a suitable carbonyl compound under acidic or basic conditions to form the benzisoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichlorobenzisoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the isoxazole ring.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride.

    Substitution: Use of nucleophiles like amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzisoxazoles.

Scientific Research Applications

5,7-Dichlorobenzisoxazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dichlorobenzisoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichlorobenzisoxazole
  • 5,7-Dichloro-2,3-dihydrobenzisoxazole

Comparison

5,7-Dichlorobenzisoxazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the isoxazole ring. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

66571-27-5

Molecular Formula

C7H3Cl2NO2

Molecular Weight

204.01 g/mol

IUPAC Name

5,7-dichloro-1,2-benzoxazol-3-one

InChI

InChI=1S/C7H3Cl2NO2/c8-3-1-4-6(5(9)2-3)12-10-7(4)11/h1-2H,(H,10,11)

InChI Key

DKKJWWCWVOUYHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NO2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.